molecular formula C13H17BF2O3 B1443527 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol CAS No. 1417736-43-6

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol

Cat. No. B1443527
CAS RN: 1417736-43-6
M. Wt: 270.08 g/mol
InChI Key: RYYPCUFNPMAMKE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile”, has been reported. It has a molecular weight of 265.07 and its linear formula is C13H14BF2NO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, have been reported. It has a boiling point of 363.89ºC at 760 mmHg, a flash point of 173.875ºC, and a density of 1.205 g/cm³ .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its derivatives are utilized as boric acid ester intermediates with benzene rings, synthesized through substitution reactions. Their structures are confirmed using various spectroscopic techniques, such as FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic analysis, and density functional theory (DFT) calculations provide insights into molecular structures and physicochemical properties (Huang et al., 2021).

Conjugated Polymers and Photoluminescence

  • The compound is integrated into the synthesis of well-defined polyfluorene derivatives, exhibiting significant properties like high quantum yields and blue emission in solution. These findings are pivotal for developing efficient blue-light-emitting devices (Ranger et al., 1997).

Borylation Techniques in Organic Synthesis

  • It's involved in Pd-catalyzed borylation techniques, specifically in synthesizing arenes through the borylation of arylbromides. This method has shown effectiveness in borylation processes involving sulfonyl groups, indicating its versatility in organic synthesis (Takagi & Yamakawa, 2013).

Applications in Molecular Crystals and Liquid Crystals

  • Studies focus on the synthesis, crystal structure, and vibrational property analysis of the compound and its related structures. The conformational analysis and DFT calculations correlate well with X-ray diffraction results, demonstrating its role in understanding molecular crystals and liquid crystal structures (Wu et al., 2021).

Anionic Functional Group Density in Polyfluorenes

  • The compound is utilized in synthesizing anionically functionalized polyfluorene-based conjugated polyelectrolytes. This showcases its role in controlling ionic functional group density, essential in developing advanced polymeric materials (Stay & Lonergan, 2013).

Developing Fluorescent Prochelators

  • It is used in creating boronic ester-based fluorescent prochelators. These prochelators demonstrate a fluorescence response to various transition metals, illustrating its potential in developing novel sensors and analytical tools (Hyman & Franz, 2012).

Mechanism of Action

The mechanism of action of “2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol” is not available in the current resources .

Safety and Hazards

The safety information for “2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” indicates that it has the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-6,17H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYPCUFNPMAMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol
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2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzenemethanol
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